molecular formula C18H20O3 B12306930 Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate

Cat. No.: B12306930
M. Wt: 284.3 g/mol
InChI Key: BOJWWDXWKANEOD-UHFFFAOYSA-N
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Description

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate typically involves the esterification of 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The benzyloxy group can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be compared with other similar compounds such as:

    Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.

    Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate: The presence of a hydroxy group makes this compound more reactive in certain chemical reactions.

    Methyl 2-(4-chlorophenyl)-2-methylpropanoate: The chloro group introduces different electronic effects, influencing the compound’s chemical behavior.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of methyl 2-phenyl-2-methylpropanoates.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 2-methyl-2-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20O3/c1-18(2,17(19)20-3)15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

BOJWWDXWKANEOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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